molecular formula C8H13NO2 B2933484 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1248611-91-7

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2933484
M. Wt: 155.197
InChI Key: XETQKJFYJWBAHY-UHFFFAOYSA-N
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Description

“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a chemical compound with the CAS Number: 2247788-73-2 . It has a molecular weight of 143.19 . The IUPAC name for this compound is (1-acetyl-3-pyrrolidinyl)methanol . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is an oil . It is stored at 4 degrees Celsius . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Magnetic and Optical Properties of Lanthanide Clusters

Research involving 2-(hydroxymethyl)pyridine, a compound structurally similar to 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, has led to the discovery of a new family of Ln(III)(9) clusters. These clusters exhibit dual physical properties: single-molecule magnetism behavior in the Dy(III) member and intense red photoluminescence in the Eu(III) analogue. This demonstrates the potential for applications in magnetic storage and optical devices (Alexandropoulos et al., 2011).

Asymmetric Synthesis of Bioactive Pyrrolidines

The asymmetric 1,3-dipolar cycloaddition reaction of chiral azomethine ylides to alkenoylcamphorsultams has been used to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols. These compounds serve as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines, showcasing the importance of such chemical structures in the synthesis of pharmaceutical agents (Karlsson & Högberg, 2001).

Development of Pyrrolidine-based Materials

Electrochemical synthesis of N-linked polybispyrroles, incorporating structures akin to 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, has been explored for their electrochromic and ion receptor properties. Such materials exhibit strong stability, reversible redox processes, and selective voltammetric responses towards certain ions, highlighting their utility in metal recovery and ion sensing applications (Mert et al., 2013).

Catalytic Applications in Organic Synthesis

The catalytic capabilities of compounds structurally related to 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one have been demonstrated in the enantioselective intramolecular addition of tertiary enamides to ketones. This process yields highly enantioenriched 1H-pyrrol-2(3H)-one derivatives bearing a hydroxylated quaternary carbon atom, illustrating the role of such structures in facilitating complex organic syntheses (Yang et al., 2009).

Exploration of Pyrrolidine Derivatives in Medicinal Chemistry

The synthesis and investigation of pyrrolidin-2-ones and their derivatives highlight their promise as a class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. This research underscores the importance of such structures in the development of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Safety And Hazards

The safety information available indicates that “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” has the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h2,7,10H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETQKJFYJWBAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

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